Potassium hexanitrorhodate(III)

Description

The exact mass of the compound Potassium hexanitrorhodate(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium hexanitrorhodate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexanitrorhodate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripotassium;rhodium;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFOKQCKJHAAHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3N6O12Rh-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17712-66-2 | |

| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexakis(nitrito-N)rhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hexanitrorhodate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium Hexanitrorhodate(III), K₃[Rh(NO₂)₆]. The document details its synthesis, purification, and key characteristics, including its molecular structure, spectroscopic data, and thermal behavior. While specific quantitative data for some physical properties remain elusive in publicly accessible literature, this guide consolidates available information to serve as a valuable resource. Furthermore, it touches upon the role of rhodium(III) complexes in medicinal chemistry, highlighting the potential of Potassium Hexanitrorhodate(III) as a precursor in the synthesis of novel therapeutic agents.

Introduction

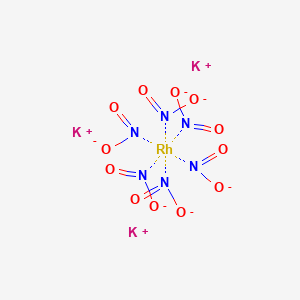

Potassium Hexanitrorhodate(III) is an inorganic coordination compound featuring a central rhodium atom in the +3 oxidation state. The rhodium cation is coordinated to six nitro ligands, forming the hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻. This complex is of interest to researchers as a model system for studying the coordination chemistry of rhodium and as a precursor for the synthesis of other rhodium compounds, including those with potential catalytic and medicinal applications. Rhodium(III) complexes, in general, are being explored for their anticancer properties, making the study of their precursors like Potassium Hexanitrorhodate(III) particularly relevant to drug development professionals.[1][2]

Physical Properties

| Property | Value | Source |

| Chemical Formula | K₃[Rh(NO₂)₆] | [3] |

| Molecular Weight | 496.23 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Solubility in Water | Less soluble than the sodium salt; specific quantitative data not available. | [5] |

| Melting Point | Not available. | [3] |

| Decomposition Temperature | Not available. | |

| Density | Not available. | [3] |

Chemical Properties and Molecular Structure

Molecular Structure

The hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, possesses an octahedral geometry with the rhodium atom at the center. The six nitro ligands are coordinated to the rhodium ion through the nitrogen atom. This coordination complex is isostructural with other hexanitro complexes, such as those of cobalt(III) and iridium(III), and typically crystallizes in a cubic system.

Spectroscopic Properties

Infrared (IR) spectroscopy is a key technique for characterizing Potassium Hexanitrorhodate(III), particularly for confirming the coordination of the nitro ligands.

| Spectroscopic Data | Value (cm⁻¹) | Source |

| Symmetric NO₂ Stretch (νₛ) | ~1330 | [5] |

| Asymmetric NO₂ Stretch (νₐₛ) | ~1420 | [5] |

The presence of these characteristic stretching frequencies confirms the coordination of the nitro group through the nitrogen atom (nitro complex) rather than through an oxygen atom (nitrito complex).

Experimental Protocols

Synthesis of Potassium Hexanitrorhodate(III)

The synthesis of Potassium Hexanitrorhodate(III) is typically achieved through the reaction of a rhodium(III) salt with an excess of a nitrite salt in an aqueous solution.[5] The following is a generalized protocol based on available literature.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Sodium nitrite (NaNO₂)

-

Potassium chloride (KCl)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Sodium Hexanitrorhodate(III) solution: Dissolve Rhodium(III) chloride hydrate in a minimal amount of distilled water. In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite. A significant stoichiometric excess of sodium nitrite is crucial to drive the reaction to completion.

-

Reaction: Slowly add the Rhodium(III) chloride solution to the stirred sodium nitrite solution. The reaction is typically carried out at a controlled temperature to facilitate the substitution of chloride and aqua ligands with nitro ligands.

-

Precipitation of Potassium Hexanitrorhodate(III): To the resulting solution of sodium hexanitrorhodate(III), add a concentrated solution of potassium chloride. The less soluble potassium salt, K₃[Rh(NO₂)₆], will precipitate out of the solution as a yellow solid.

-

Isolation and Washing: Cool the mixture to ensure complete precipitation. Collect the solid product by filtration. Wash the precipitate with cold distilled water and then with ethanol to remove any remaining soluble impurities.

-

Purification: For higher purity, the crude product can be recrystallized from hot water. Dissolve the solid in a minimum amount of hot distilled water, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them appropriately.

Infrared (IR) Spectroscopy Characterization

Objective: To confirm the presence of N-coordinated nitro ligands.

Sample Preparation: A small amount of the dried Potassium Hexanitrorhodate(III) sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull can be prepared.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be analyzed for the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group, expected around 1330 cm⁻¹ and 1420 cm⁻¹, respectively.[5]

Thermal Analysis

Expected Thermal Decomposition: The thermal decomposition of Potassium Hexanitrorhodate(III) is expected to involve the loss of the nitro ligands, followed by redox reactions at higher temperatures. The final products are likely to be a mixture of potassium and rhodium oxides.

Experimental Protocol for TGA/DSC (General):

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

-

Data Collection: The instrument records the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

Role in Drug Development and Signaling Pathways

Potassium Hexanitrorhodate(III) serves as a valuable precursor for the synthesis of more complex rhodium(III) coordination compounds.[5] Rhodium(III) complexes are actively being investigated as potential anticancer agents.[1][2][6] These complexes can be designed to interact with biological targets such as DNA and proteins, potentially modulating cellular signaling pathways involved in cancer progression.

While there is no direct evidence of Potassium Hexanitrorhodate(III) itself being involved in signaling pathways, its utility lies in providing the [Rh(NO₂)₆]³⁻ anion, which can undergo ligand substitution reactions to create a diverse range of rhodium(III) complexes with tailored biological activities. For instance, the nitro ligands can be replaced by various organic ligands to enhance the complex's stability, solubility, and target specificity. Some rhodium complexes have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction.[6]

Conclusion

Potassium Hexanitrorhodate(III) is a foundational compound in rhodium chemistry. While there are gaps in the publicly available quantitative data for some of its physical properties, its synthesis and key chemical characteristics are well-understood. For researchers in drug development, the primary significance of this compound lies in its role as a versatile precursor for the synthesis of novel rhodium(III) complexes with potential therapeutic applications. Further research to fully characterize its physical properties and explore its reactivity would be beneficial for expanding its utility in both materials science and medicinal chemistry.

References

- 1. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 38295-15-7 CAS MSDS (POTASSIUM HEXANITRORHODATE(III)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium (Rh): Metallic complexes applied against cancer | Research, Society and Development [rsdjournal.org]

An In-depth Technical Guide to the Crystal Structure of Potassium Hexanitrorhodate(III)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆]. Due to the limited availability of a complete, refined crystal structure dataset for potassium hexanitrorhodate(III) in peer-reviewed literature, this guide utilizes crystallographic data from its isostructural analogue, potassium hexanitrocobaltate(III), K₃[Co(NO₂)₆], for quantitative analysis. This approach is common in materials science and provides a robust model for understanding the structural properties of the rhodium complex.

Introduction

Potassium hexanitrorhodate(III) is an inorganic coordination compound featuring a central rhodium atom in the +3 oxidation state octahedrally coordinated to six nitro ligands. This complex is part of a broader family of hexanitrometallate compounds, which are of interest for their applications in analytical chemistry, as precursors for catalysts, and in the synthesis of advanced materials. The [Rh(NO₂)₆]³⁻ anion is kinetically inert, making it an excellent subject for studying ligand substitution reactions and the effects of the d⁶ electron configuration on coordination geometry. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to elucidating its physical and chemical properties.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and structural characterization of potassium hexanitrorhodate(III).

Synthesis of Potassium Hexanitrorhodate(III)

The synthesis of potassium hexanitrorhodate(III) is typically achieved through the reaction of a rhodium(III) salt with an excess of potassium nitrite in an aqueous solution.[1]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Potassium nitrite (KNO₂)

-

Deionized water

-

Glacial acetic acid (optional, for pH adjustment)

Procedure:

-

A solution of rhodium(III) chloride is prepared by dissolving the salt in a minimal amount of deionized water.

-

A separate, concentrated solution of potassium nitrite is prepared. A significant molar excess of potassium nitrite (e.g., a 7:1 molar ratio of KNO₂ to RhCl₃) is used to ensure the complete formation of the hexanitro complex.[1]

-

The rhodium(III) chloride solution is added dropwise to the stirred potassium nitrite solution.

-

The pH of the reaction mixture is carefully adjusted to a weakly acidic range (pH 4-5) using a dilute acid like acetic acid. This helps to prevent the formation of hydroxo species and promotes the desired N-coordination of the nitrite ligand.[1]

-

The reaction mixture is gently heated (e.g., to 60°C) for a period to facilitate the ligand exchange reaction.[1]

-

Upon successful reaction, a yellow precipitate of potassium hexanitrorhodate(III) forms.

-

The mixture is allowed to cool to room temperature, and then further cooled in an ice bath to maximize precipitation.

-

The yellow precipitate is collected by vacuum filtration, washed with cold deionized water, and then with a small amount of ethanol to aid in drying.

-

The product is dried in a desiccator over a suitable drying agent.

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization. A small amount of the synthesized powder is dissolved in a minimum of hot water. The solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. Over several days, well-formed crystals should deposit.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction intensities are integrated, corrected for Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Data Presentation

The following tables summarize the crystallographic data for potassium hexanitrocobaltate(III), which is isostructural with potassium hexanitrorhodate(III).

Table 1: Crystal Data and Structure Refinement for K₃[Co(NO₂)₆]

| Parameter | Value |

| Chemical Formula | K₃[Co(NO₂)₆] |

| Formula Weight | 452.26 g/mol |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Unit Cell Dimension (a) | 10.44 Å |

| Unit Cell Volume | 1138.0 ų |

| Z (Formula units per cell) | 4 |

| Calculated Density | 2.638 g/cm³ |

| Radiation Type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293 K |

Data sourced from the Crystallography Open Database, entry 9002657.

Table 2: Selected Bond Lengths and Angles for K₃[Co(NO₂)₆]

| Bond/Angle | Length (Å) / Angle (°) |

| Co-N | 1.986 |

| N-O | 1.151 |

| K-O | 2.923 |

| Angle | |

| O-N-O | 111.4 |

| N-Co-N | 90.0, 180.0 |

Data sourced from the Crystallography Open Database, entry 9002657.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of potassium hexanitrorhodate(III).

Caption: Experimental workflow for the synthesis and crystal structure analysis of K₃[Rh(NO₂)₆].

References

An In-depth Technical Guide to the Synthesis of Potassium Hexanitrorhodate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆]), a key inorganic precursor and model compound in rhodium chemistry. This document outlines the prevalent synthesis strategies, offers detailed experimental protocols, and presents quantitative data where available. The logical workflows of the synthesis processes are illustrated through diagrams for enhanced clarity.

Introduction

Potassium hexanitrorhodate(III) is a stable, yellow crystalline solid featuring a rhodium(III) central atom octahedrally coordinated by six nitro ligands. Its kinetic inertness and well-defined structure make it a valuable starting material for the synthesis of other rhodium(III) complexes through ligand substitution reactions.[1] These subsequent complexes have potential applications in catalysis and medicinal chemistry. This guide focuses on the established methods for the preparation of high-purity Potassium hexanitrorhodate(III).

Synthesis Methodologies

The synthesis of Potassium hexanitrorhodate(III) is primarily achieved through the reaction of a rhodium(III) salt with an excess of a nitrite salt in an aqueous solution.[1] Two main strategies are commonly employed: a direct synthesis method and a more frequently utilized two-step precipitation method.

Direct Synthesis: This method involves the direct reaction of a rhodium(III) salt, such as rhodium(III) chloride, with a stoichiometric excess of potassium nitrite.[1] While conceptually simpler, this approach can sometimes be complicated by the formation of side products and may be less efficient for achieving high purity.

Two-Step Precipitation Method: A more common and often preferred approach involves the initial synthesis of the more soluble sodium hexanitrorhodate(III), followed by an ion exchange reaction with a potassium salt to precipitate the less soluble potassium hexanitrorhodate(III).[1] This method generally allows for better control over purity.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of Potassium hexanitrorhodate(III). Please note that specific yields can vary based on the precise experimental conditions and the purity of the starting materials.

| Parameter | Value | Reference |

| Molecular Formula | K₃[Rh(NO₂)₆] | |

| Molecular Weight | 496.23 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Rhodium Oxidation State | +3 | [1] |

| Coordination Geometry | Octahedral | [1] |

| Purity Levels Available | 99% (2N), 99.9% (3N), 99.99% (4N) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Potassium hexanitrorhodate(III).

Two-Step Precipitation Method

This method is presented as the primary protocol due to its widespread use and reliability in producing a high-purity product.

Step 1: Synthesis of Sodium Hexanitrorhodate(III) (Na₃[Rh(NO₂)₆])

-

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

-

Procedure:

-

Dissolve a specific amount of rhodium(III) chloride hydrate in distilled water. For example, 5 g of RhCl₃·xH₂O can be dissolved in 200 mL of water.[2]

-

In a separate beaker, prepare a solution containing a significant molar excess of sodium nitrite. A molar ratio of at least 7:1 of nitrite to rhodium is recommended to ensure complete ligand substitution.[1] For 5 g of RhCl₃·xH₂O (assuming x=3, approx. 19 mmol), this would correspond to at least 133 mmol of NaNO₂ (approx. 9.2 g). A larger excess, such as 12 g of NaNO₂, is also cited.[2]

-

Slowly add the sodium nitrite solution to the rhodium(III) chloride solution with constant stirring.

-

Gently heat the resulting mixture. The solution should be heated to promote the substitution of chloride and aqua ligands with nitrite ligands.[2] A temperature of 50-70°C is generally suitable.

-

Maintain the temperature and stirring for a period sufficient to ensure the completion of the reaction. This can range from 1 to 3 hours. The color of the solution should change, indicating the formation of the hexanitro complex.

-

After the reaction is complete, cool the solution to room temperature and filter it to remove any insoluble impurities. The filtrate contains the soluble sodium hexanitrorhodate(III).

-

Step 2: Precipitation of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

-

Materials:

-

Solution of Sodium Hexanitrorhodate(III) (from Step 1)

-

Potassium chloride (KCl) or Potassium nitrite (KNO₂)

-

Distilled water

-

Ethanol (for washing)

-

-

Procedure:

-

Prepare a concentrated aqueous solution of a potassium salt, such as potassium chloride or potassium nitrite.

-

Slowly add the concentrated potassium salt solution to the filtrate containing sodium hexanitrorhodate(III) with vigorous stirring. The less soluble potassium hexanitrorhodate(III) will precipitate out of the solution as a yellow solid.[1]

-

Continue stirring for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further decrease the solubility and improve the yield.

-

Collect the yellow precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with small portions of cold distilled water to remove any remaining sodium salts and other soluble impurities.

-

Finally, wash the precipitate with a small amount of ethanol to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.

-

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Caption: Workflow for the Two-Step Precipitation Synthesis of K₃[Rh(NO₂)₆].

Caption: Workflow for the Direct Synthesis of K₃[Rh(NO₂)₆].

Safety Considerations

-

Rhodium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitrite salts are oxidizing agents and should be handled with care.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of Potassium hexanitrorhodate(III) is a well-established procedure in inorganic chemistry. The two-step precipitation method, involving the initial formation of the sodium salt, is generally the preferred route for obtaining a high-purity product. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield and purity of the final compound. This guide provides researchers and professionals with the necessary information to successfully synthesize this important rhodium complex for further applications in research and development.

References

Potassium Hexanitrorhodate(III): A Comprehensive Technical Overview

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This document provides a detailed examination of Potassium hexanitrorhodate(III), focusing on its fundamental molecular properties.

Molecular Identity and Composition

Potassium hexanitrorhodate(III) is a coordination complex with the central metal ion, rhodium, in the +3 oxidation state. It is coordinated by six nitrite ligands. The compound's key identifiers and properties are summarized below.

| Property | Value |

| Molecular Formula | K₃[Rh(NO₂)₆][1] or K₃N₆O₁₂Rh[2][3] |

| Molecular Weight | 496.23 g/mol [1][2] |

| CAS Number | 17712-66-2[1][2] |

| Appearance | Powder[4] |

The molecular formula K₃[Rh(NO₂)₆] clearly indicates a central rhodium (Rh) atom surrounded by six nitrite (NO₂) groups, with three potassium (K) ions providing the counter charge.[1] This structure is a classic example of an octahedral coordination complex.[1]

References

Spectroscopic Characterization of Potassium Hexanitrorhodate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]). It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive resource, detailing the theoretical underpinnings and practical methodologies for the analysis of this coordination compound. This document synthesizes available spectroscopic data, presents detailed experimental protocols, and visualizes key workflows and concepts to facilitate a thorough understanding of the structural and electronic properties of K₃[Rh(NO₂)₆].

Introduction to Potassium Hexanitrorhodate(III)

Potassium hexanitrorhodate(III) is a coordination complex featuring a central rhodium(III) ion octahedrally coordinated to six nitrite (NO₂⁻) ligands. The Rh(III) center, with a d⁶ electron configuration, in a strong ligand field provided by the six nitro ligands, results in a low-spin, kinetically inert complex. The spectroscopic characterization of this compound is crucial for understanding its bonding, structure, and potential applications. This guide will focus on the primary spectroscopic techniques used for its characterization: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy.

Data Presentation

Infrared (IR) Spectroscopy

| Vibrational Mode | Frequency (cm⁻¹) in Na₃[Rh(NO₂)₆] | Assignment |

| νₐₛ(NO₂) | 1474 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1328 | Symmetric NO₂ stretch |

| δ(NO₂) | 830 | NO₂ deformation (scissoring) |

| ρw(NO₂) | 625 | NO₂ wagging |

| ν(Rh-N) | 358 | Rh-N stretch |

Data is for Na₃[Rh(NO₂)₆] and serves as a reference for K₃[Rh(NO₂)₆].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for K₃[Rh(NO₂)₆] is not prominently available in the surveyed literature. However, the electronic spectrum of the [Rh(NO₂)₆]³⁻ ion can be predicted based on ligand field theory. As a d⁶, low-spin octahedral complex, two spin-allowed d-d transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. Additionally, more intense charge-transfer bands are anticipated in the UV region. The nitro ligand (NO₂⁻) is high in the spectrochemical series, which will result in a large crystal field splitting energy (Δₒ) and cause the d-d transitions to appear at higher energies (shorter wavelengths).

Raman Spectroscopy

Specific experimental Raman data for K₃[Rh(NO₂)₆] is scarce in the literature. For a molecule with Oₕ symmetry, the vibrational modes involving the Rh-N bonds and the internal modes of the NO₂ ligands are expected to be Raman active. For comparative purposes, the isoelectronic cobalt complex, K₃[Co(NO₂)₆], exhibits strong Raman bands corresponding to the symmetric Co-N stretching mode and various internal nitro group vibrations. Similar features would be expected for the rhodium analogue.

Experimental Protocols

Synthesis of K₃[Rh(NO₂)₆]

This protocol is adapted from the general synthesis of hexanitro complexes.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Potassium nitrite (KNO₂)

-

Deionized water

-

Ethanol

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Potassium hydroxide (KOH)

Procedure:

-

Dissolve a stoichiometric amount of RhCl₃·xH₂O in a minimal amount of deionized water.

-

In a separate beaker, dissolve a six-fold molar excess of KNO₂ in deionized water.

-

Slowly add the RhCl₃ solution to the KNO₂ solution while stirring continuously.

-

Adjust the pH of the mixture to ~6 using 0.1 M HCl or 0.1 M KOH as needed.

-

Gently heat the solution to 60-70 °C for 1-2 hours to ensure complete formation of the hexanitro complex. The color of the solution should change, indicating complex formation.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the resulting yellow crystalline precipitate by vacuum filtration.

-

Wash the crystals with small portions of cold deionized water, followed by a cold ethanol wash to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent.

UV-Vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of K₃[Rh(NO₂)₆] of a known concentration (e.g., 1 mM) in deionized water.

-

From the stock solution, prepare a series of dilutions of varying concentrations.

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Record the baseline of the spectrophotometer with the blank cuvette.

-

Record the UV-Vis spectrum of each of the prepared solutions from 200 to 800 nm.

-

Identify the absorption maxima (λₘₐₓ).

-

If quantitative analysis is desired, create a Beer-Lambert plot of absorbance at a specific λₘₐₓ versus concentration to determine the molar absorptivity (ε).

Infrared (IR) Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

KBr pellet press or ATR accessory

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry K₃[Rh(NO₂)₆] sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-pressing die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Assign the observed absorption bands to the corresponding vibrational modes of the complex.

Raman Spectroscopic Analysis

Instrumentation:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

Sample holder for solid samples

Procedure:

-

Place a small amount of the crystalline K₃[Rh(NO₂)₆] sample on a microscope slide or in a capillary tube.

-

Position the sample under the microscope of the Raman spectrometer and focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100 to 2000 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Identify and assign the Raman shifts to the vibrational modes of the [Rh(NO₂)₆]³⁻ anion.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of K₃[Rh(NO₂)₆].

Structure-Spectra Relationship

solubility of Potassium hexanitrorhodate(III) in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]). Due to a scarcity of published quantitative data, this document focuses on qualitative solubility characteristics inferred from synthetic and purification methodologies. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of its solubility in aqueous and organic solvents is presented. This guide is intended to be a valuable resource for researchers working with this compound, particularly in the fields of inorganic chemistry, materials science, and drug development where precise solubility data is crucial for experimental design and interpretation.

Introduction

Qualitative Solubility of Potassium Hexanitrorhodate(III)

Based on documented synthesis and purification procedures, the following qualitative solubility profile can be established:

-

Aqueous Solubility: Potassium hexanitrorhodate(III) is described as being sparingly soluble in water. Its synthesis often involves the precipitation of the less soluble potassium salt from an aqueous solution upon cooling, indicating a positive temperature coefficient of solubility.[1] In contrast, the corresponding sodium salt, sodium hexanitrorhodate(III), is noted to be more soluble in water.[1] In acidic aqueous solutions, the hexanitrorhodate(III) anion is known to undergo ligand substitution reactions with water molecules, which can complicate simple solubility measurements.[1]

-

Organic Solvent Solubility: The purification of potassium hexanitrorhodate(III) often involves washing the precipitate with cold ethanol.[1] This suggests that the compound has very low solubility in ethanol. By analogy with the structurally similar potassium hexanitrocobaltate(III), which is reported to be insoluble in ethanol, it is likely that potassium hexanitrorhodate(III) is poorly soluble in polar protic solvents.[2] Information regarding its solubility in other organic solvents is not available in the reviewed literature.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield verifiable, quantitative solubility data for potassium hexanitrorhodate(III). One source mentions a solubility of 12.4 g/100 mL for a "K+ only" hexanitrorhodate(III) in water, but the temperature and primary source of this data are not specified, precluding its confident application.

The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Cold | Low | Precipitates from cold solution during synthesis.[1] |

| Water | Ambient | Data not available | |

| Water | Hot | Higher than cold | Assumed based on recrystallization procedures. |

| Ethanol | Cold | Very Low | Used as a washing solvent during purification.[1] |

| Methanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Data not available | |

| Dimethyl sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a sparingly soluble, stable inorganic salt like potassium hexanitrorhodate(III). This protocol can be adapted for various aqueous and organic solvents.

4.1. Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated from the mass of the solute and the volume of the solvent.

4.2. Materials and Apparatus

-

Potassium hexanitrorhodate(III) (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE or nylon)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Desiccator

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium hexanitrorhodate(III) to a conical flask containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom of the flask.

-

Stopper the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and allow it to equilibrate for at least 24-48 hours with continuous stirring or agitation. This is to ensure that the solution reaches saturation equilibrium.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10.00 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution during transfer.

-

Immediately filter the collected solution through a syringe filter of the same temperature into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial or dish in a drying oven at a suitable temperature (e.g., 105-110 °C) until all the solvent has evaporated. The drying temperature should be below the decomposition temperature of the compound.

-

After complete evaporation, transfer the vial or dish to a desiccator to cool to room temperature.

-

Weigh the vial or dish containing the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved potassium hexanitrorhodate(III) by subtracting the initial mass of the empty vial/dish from the final constant mass.

-

The solubility can then be expressed in various units, for example, as grams per 100 mL of solvent:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

-

4.4. Considerations and Potential Sources of Error

-

Purity of the Compound: The presence of impurities can significantly affect solubility.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, precise and constant temperature control is critical.

-

Equilibrium Time: Insufficient time for equilibration will result in an undersaturated solution and an underestimation of solubility.

-

Solvent Evaporation: Care must be taken to minimize solvent loss during equilibration and handling.

-

Complete Drying: The solute must be dried to a constant weight to ensure all solvent has been removed.

-

Chemical Stability: The stability of potassium hexanitrorhodate(III) in the chosen solvent at the experimental temperature should be confirmed to ensure that no decomposition occurs, which would invalidate the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of potassium hexanitrorhodate(III).

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for potassium hexanitrorhodate(III) remains elusive in the current body of scientific literature, its qualitative behavior points to a sparingly soluble nature in water and very low solubility in ethanol. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The provided gravimetric protocol offers a robust and adaptable method for this purpose. The generation and publication of such data would be a valuable contribution to the chemical sciences.

References

Rhodium(III) coordination chemistry and ligand exchange kinetics

An In-depth Technical Guide to Rhodium(III) Coordination Chemistry and Ligand Exchange Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(III), with its d6 electron configuration, predominantly forms kinetically inert octahedral complexes. This inherent stability is a cornerstone of its utility, allowing for the rational design of molecules in fields ranging from homogeneous catalysis to medicinal chemistry. However, the precise control and prediction of its reactivity hinge on a deep understanding of ligand exchange kinetics—the very processes that govern the substitution of one ligand for another. This guide provides a comprehensive exploration of the coordination chemistry of Rhodium(III), delves into the mechanistic pathways of ligand exchange, and presents the quantitative data and experimental protocols necessary for advanced research and development. The slow ligand exchange rates of Rh(III) complexes are particularly relevant in drug design, offering a temporal match to biological processes like cell division, which is crucial for the development of novel anticancer agents.[1]

Core Principles of Rhodium(III) Coordination Chemistry

Electronic Structure and Resulting Properties

Rhodium(III) possesses a [Kr]4d6 electronic configuration. In the vast majority of its coordination compounds, it adopts an octahedral geometry, which leads to a splitting of the d-orbitals into t2g and eg sets. With six d-electrons, these are arranged in a low-spin configuration (t2g6 eg0), resulting in a large Ligand Field Stabilization Energy (LFSE). This high LFSE is the primary reason for the characteristic kinetic inertness of Rh(III) complexes, meaning they undergo ligand substitution reactions slowly.[2] This property is paramount in applications where complex stability is crucial, such as in the development of therapeutic agents designed to reach specific biological targets before decomposing.[1]

Coordination Geometries and Isomerism

While Rh(III) can adopt other coordination numbers, it is most commonly found in a six-coordinate, octahedral environment.[2][3] This geometry gives rise to various forms of isomerism, which can significantly impact the complex's reactivity and biological activity. For a complex with the general formula [RhA4B2], cis and trans isomers are possible. For an [RhA3B3] formulation, facial (fac) and meridional (mer) isomers can be isolated. The synthesis of specific isomers often requires carefully controlled reaction conditions.[2]

Common Ligand Classes

Rhodium(III) forms stable complexes with a wide array of ligands, including:

-

Halides: Chloride (Cl-) is a common starting ligand, often found in precursor compounds like RhCl3·xH2O.[2][4]

-

Ammines and Amines: Ammonia (NH3) and various organic amines form classic Rh(III) coordination complexes, which have been studied for over a century.[2][4]

-

Phosphines: Ligands like triphenylphosphine (PPh3) are crucial in organometallic Rh(III) chemistry and catalysis.[5]

-

Organometallic Ligands: Pentamethylcyclopentadienyl (Cp*) is a widely used ancillary ligand that can stabilize the Rh(III) center and modulate its reactivity.[6]

-

Pincer Ligands: Tridentate ligands, such as PNP and PONOP, can enforce specific geometries and create stable, yet reactive, complexes.[7]

-

Biologically Active Ligands: Picolinamides, thiosemicarbazones, and quinolinone derivatives have been incorporated into Rh(III) complexes to develop potent anticancer and antimetastasis agents.[8][9][10][11]

Ligand Exchange Kinetics in Rhodium(III) Complexes

The substitution of a ligand in an octahedral Rh(III) complex, [RhL5X] + Y → [RhL5Y] + X, can proceed through several mechanistic pathways, broadly classified as associative, dissociative, or interchange. The specific pathway is determined by the nature of the complex and the reaction conditions.

Mechanistic Principles

-

Associative (A) Mechanism: The incoming ligand (Y) first coordinates to the metal center, forming a seven-coordinate intermediate, which then expels the leaving ligand (X). This pathway is characterized by a strong dependence on the nature and concentration of the incoming ligand.

-

Dissociative (D) Mechanism: The leaving ligand (X) first dissociates from the metal center, forming a five-coordinate intermediate. This intermediate is then rapidly captured by the incoming ligand (Y). The rate of this reaction is largely independent of the incoming ligand's identity or concentration.

-

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. There is no distinct intermediate. The interchange mechanism is further subdivided:

-

Associative Interchange (Ia): The bond-making with the incoming ligand is more significant in the transition state.

-

Dissociative Interchange (Id): The bond-breaking with the leaving ligand is more advanced in the transition state.

-

The diagram below illustrates the fundamental associative and dissociative pathways.

Caption: Mechanistic pathways for ligand substitution in octahedral Rh(III) complexes.

Factors Influencing Reaction Rates

Several factors dictate the rate and mechanism of ligand exchange:

-

Ancillary Ligands: The ligands not being substituted (L) have a profound impact. For example, replacing three water ligands in [Rh(H2O)6]3+ with a Cp* ligand in [Cp*Rh(H2O)3]2+ dramatically accelerates water exchange.[6][12]

-

Charge of the Complex: Cationic complexes generally undergo ligand exchange more slowly than neutral ones due to stronger metal-ligand bonds.[5]

-

Solvent: The coordinating ability of the solvent can influence the reaction pathway, sometimes participating directly in the exchange process.

-

Steric and Electronic Effects: Bulky ligands can promote dissociative pathways, while electron-withdrawing ligands can make the metal center more susceptible to nucleophilic attack, favoring associative pathways.

Quantitative Kinetic Data

The study of solvent exchange provides fundamental insight into the reactivity of Rh(III) complexes. Activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡), are critical for elucidating mechanisms. A positive ΔV‡ is indicative of a dissociative mechanism, while a negative ΔV‡ suggests an associative pathway.

Table 1: Solvent Exchange Kinetic Data for Selected Rhodium(III) Complexes

| Complex | Solvent | kex (298 K, s-1) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) | ΔV‡ (cm3 mol-1) | Mechanism | Reference |

|---|---|---|---|---|---|---|---|

| [Rh(H₂O)₆]³⁺ | H₂O | 2.2 x 10⁻⁹ | 133 ± 2 | +38 ± 5 | +4.2 ± 0.2 | Id | [13] |

| [Cp*Rh(H₂O)₃]²⁺ | H₂O | 1.8 x 10⁻² | 65 ± 1 | -46 ± 4 | +4.9 ± 0.2 | Id | [6][12] |

| [Cp*Rh(MeCN)₃]²⁺ | MeCN | 1.1 x 10⁻⁵ | 99 ± 2 | +2 ± 7 | +0.6 ± 0.6 | Id | [6][12] |

| [Cp*Rh(Me₂SO)₃]²⁺| Me₂SO | 4.9 x 10⁻⁶ | 100 ± 5 | -2 ± 15 | +4.9 ± 0.1 | Id |[6][12] |

Data synthesized from cited literature. Note the significant rate enhancement in the Cp complex compared to the hexaaqua ion.*

Experimental Methodologies for Studying Ligand Exchange

A combination of techniques is typically employed to fully characterize the kinetics and mechanism of a ligand exchange reaction.

Caption: A generalized experimental workflow for investigating ligand exchange kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying systems at equilibrium and can measure a wide range of reaction rates.

-

Protocol: A typical experiment involves dissolving the Rh(III) complex in a suitable deuterated solvent. For solvent exchange studies, a small amount of an isotopically labeled solvent (e.g., H₂¹⁷O) is often used.

-

Techniques:

-

Line-Shape Analysis: At slow exchange rates, distinct signals are observed for the bound and free ligand. As temperature increases, the exchange rate increases, causing the signals to broaden, coalesce, and finally sharpen into a single averaged peak. The rate constants can be calculated by fitting the peak shapes at different temperatures.

-

Magnetization Transfer: For slower kinetics, selective irradiation of one chemical site (e.g., the free ligand) and observing the effect on the intensity of another site (the bound ligand) can be used to quantify exchange rates.[5] This method was used to determine phosphine dissociation rates in Rh(III) hydride complexes.[5]

-

Stopped-Flow Spectrophotometry

This technique is ideal for studying faster reactions (milliseconds to seconds) that are inaccessible to standard NMR methods.

-

Protocol: Solutions of the Rh(III) complex and the incoming ligand are rapidly mixed in a specially designed chamber. The change in the UV-Visible spectrum is monitored over time as the product forms.

-

Application: The reaction progress is followed by observing the appearance of a new chromophore or the disappearance of a reactant peak. The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., single exponential for a pseudo-first-order reaction) to extract the rate constant.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a highly sensitive method that can monitor the speciation of metal complexes in solution.[14]

-

Protocol: To study ligand exchange, a solution of the Rh(III) complex and its ligand is disrupted by the addition of an isotopically labeled version of the same ligand. Aliquots of the reaction mixture are taken over time and analyzed by ESI-MS.

-

Application: The relative intensities of the mass peaks corresponding to the complex with the unlabeled ligand and the isotopically labeled ligand are monitored. This allows for the direct observation of the exchange process and the calculation of rate constants.[14][15] This approach is particularly useful for complex systems and for identifying low-abundance species.[14]

Applications in Drug Development and Catalysis

Rhodium(III) Complexes as Anticancer Agents

The kinetic inertness of Rh(III) is a key advantage in designing anticancer drugs. Unlike more labile metal centers, Rh(III) complexes can be designed to remain intact in the bloodstream, minimizing off-target toxicity, and only become activated at the tumor site.

-

Mechanism of Action: Many Rh(III) anticancer candidates function by inhibiting cell proliferation through multiple pathways, including cell cycle arrest, the induction of apoptosis (programmed cell death), and autophagy.[9][10] For example, certain Rh(III)-picolinamide complexes have been shown to inhibit tumor growth and metastasis in xenograft models.[9][10]

-

Overcoming Drug Resistance: Novel Rh(III) complexes are being developed to overcome multidrug resistance (MDR) in cancer cells. One strategy involves designing complexes that can reprogram the tumor microenvironment, inducing immunogenic cell death and inhibiting the dual-energy metabolism that resistant cells rely on.[8]

Catalytic Applications

While often associated with Rh(I), Rh(III) is also a competent catalyst, particularly in C-H functionalization reactions.

-

C-H Activation: Organometallic Rh(III) complexes, often featuring a Cp* ligand, can catalyze the direct functionalization of C-H bonds, a process of immense value in organic synthesis.[16] These reactions provide efficient pathways to complex organic molecules by avoiding pre-functionalization steps.

-

Redox-Active Ligands: The coordination of redox-active ligands to a Rh(III) center can enable novel catalytic cycles. The ligand can act as an electron reservoir, allowing the complex to participate in redox reactions while the rhodium formally remains in the +3 oxidation state.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of Rhodium(III) complexes with 2(1H)-quinolinone derivatives and evaluation of their in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III) | CHIMIA [chimia.ch]

- 13. chimia.ch [chimia.ch]

- 14. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery of Rhodium Nitro Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of understanding rhodium nitro complexes is a fascinating chapter in the history of coordination chemistry. From their early synthesis in the late 19th century to their role in the development of modern inorganic chemistry, these compounds have provided valuable insights into bonding, structure, and reactivity. This technical guide provides a historical perspective on the discovery of rhodium nitro complexes, detailing the seminal work of early chemists, their experimental protocols, and the evolution of our understanding of these intriguing molecules.

The Dawn of Discovery: Early Syntheses and Foundational Concepts

The late 19th century was a period of immense progress in inorganic chemistry, with chemists meticulously exploring the reactions of metal salts with a variety of ligands. It was within this context that the first rhodium nitro complexes were synthesized and characterized, contributing significantly to the foundational principles of coordination chemistry.

The Pioneering Work of S. M. Jørgensen

Sophus Mads Jørgensen, a Danish chemist, was a pivotal figure in the early study of coordination compounds. His extensive and meticulous experimental work on the ammine complexes of cobalt, chromium, and rhodium laid the groundwork for Alfred Werner's revolutionary coordination theory. In his comprehensive studies, Jørgensen investigated the reactions of rhodium salts with various nitrogen-containing ligands, leading to the isolation and characterization of some of the first known rhodium nitro complexes.

His work, detailed in publications such as "Zur Konstitution der Kobalt-, Chrom- und Rhodium-Basen" in the Zeitschrift für anorganische Chemie, described the synthesis of complex rhodium ammine salts, which were precursors to the nitro derivatives.

E. Leidié and the Characterization of Double Nitrites

In 1889, French chemist E. Leidié published a significant paper in the Comptes rendus de l'Académie des sciences titled "Sur les nitrites doubles de rhodium et de potassium." This work represents one of the earliest specific investigations into rhodium nitrite complexes. Leidié reported the preparation of a double salt of rhodium and potassium nitrites, which was a crucial step in understanding the coordination of the nitrite ligand to the rhodium center.

Key Historical Syntheses and Experimental Protocols

The experimental methods employed by these early chemists were foundational. Below are detailed protocols for the synthesis of two key historical rhodium nitro complexes, reconstructed from the available historical literature.

Synthesis of Nitropentamminerhodium(III) Chloride ([Rh(NH₃)₅(NO₂)]Cl₂)

This complex was a central subject of study for early coordination chemists. The synthesis was typically achieved through the substitution of a labile ligand in a pre-formed rhodium ammine complex with a nitrite salt.

Experimental Protocol:

-

Preparation of Chloropentamminerhodium(III) Chloride ([Rh(NH₃)₅Cl]Cl₂): The synthesis would begin with a soluble rhodium(III) salt, such as rhodium(III) chloride (RhCl₃). This would be treated with an excess of aqueous ammonia under heating to form the hexamminerhodium(III) ion, [Rh(NH₃)₆]³⁺. Subsequent treatment with hydrochloric acid would lead to the replacement of one ammonia ligand with a chloride ion, yielding [Rh(NH₃)₅Cl]Cl₂.

-

Reaction with Sodium Nitrite: The isolated and purified [Rh(NH₃)₅Cl]Cl₂ was then dissolved in water and treated with a solution of sodium nitrite (NaNO₂). The mixture was gently heated to facilitate the substitution of the chloride ligand with the nitro group.

-

Isolation and Purification: Upon cooling, the less soluble nitropentamminerhodium(III) chloride would crystallize from the solution. The crystals were then collected by filtration, washed with cold water and ethanol, and dried.

Synthesis of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

Leidié's work on the double nitrites of rhodium and potassium laid the foundation for the synthesis of the hexanitrorhodate(III) ion.

Experimental Protocol:

-

Starting Material: A solution of a rhodium(III) salt, such as sodium hexachlororhodate(III) (Na₃[RhCl₆]), was used as the starting material.

-

Reaction with Excess Potassium Nitrite: A concentrated solution of potassium nitrite (KNO₂) was added in large excess to the rhodium salt solution.

-

Heating and Precipitation: The mixture was heated, often for an extended period, to ensure the complete substitution of the chloro ligands with nitro groups.

-

Isolation of the Product: Upon cooling, the bright yellow, crystalline potassium hexanitrorhodate(III) would precipitate from the solution due to its lower solubility. The product was then filtered, washed with a small amount of cold water, and dried.

Quantitative Data from Early Investigations

The early characterization of these complexes relied on classical analytical methods. The data, while not as precise as modern techniques, was crucial in establishing the empirical formulas and understanding the nature of these compounds.

| Complex | Formula Weight (amu) | Rhodium (%) | Nitrogen (%) | Chlorine (%) | Potassium (%) |

| Nitropentamminerhodium(III) Chloride | 335.48 | ~30.67 | ~24.90 | ~21.13 | - |

| Potassium Hexanitrorhodate(III) | 496.22 | ~20.74 | ~16.93 | - | ~23.63 |

Note: The percentage compositions are calculated based on modern atomic weights and serve as a reference to what early chemists would have been trying to determine through elemental analysis.

The Advent of Linkage Isomerism

A significant conceptual leap in the understanding of rhodium nitro complexes came with the recognition of linkage isomerism. The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).

While the initial discoveries focused on the synthesis and basic characterization, later work in the 20th century elucidated the existence and interconversion of these isomers. Studies on the base-catalyzed and acid-catalyzed hydrolysis of rhodium(III) pentaammine complexes provided kinetic and mechanistic insights into the stability and reactivity of the Rh-NO₂ and Rh-ONO bonds.

Logical Progression of Discovery

The historical development of our understanding of rhodium nitro complexes can be visualized as a logical progression from initial synthesis to a more nuanced understanding of their structure and reactivity.

An In-depth Technical Guide on the Electronic Configuration and Oxidation State of Potassium Hexanitrorhodate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure and oxidation state of Potassium Hexanitrorhodate(III), K₃[Rh(NO₂)₆]. The document details the theoretical framework, summarizes key quantitative data, outlines experimental protocols for characterization, and provides a visual representation of the compound's structural and electronic relationships.

Core Concepts: Oxidation State and Electronic Configuration

Potassium hexanitrorhodate(III) is an inorganic coordination compound consisting of potassium cations (K⁺) and a complex hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻.

Determination of Rhodium's Oxidation State

The oxidation state of the central rhodium metal is determined by the overall charge of the complex anion and the charges of the ligands. The nitro group (NO₂) derived from nitrous acid is a uninegative ligand (NO₂⁻). With six such ligands, the total negative charge from the ligands is -6. The overall charge of the complex anion is -3.

Therefore, the oxidation state (O.S.) of rhodium can be calculated as follows: (O.S. of Rh) + 6 * (Charge of NO₂⁻) = -3 (O.S. of Rh) + 6 * (-1) = -3 O.S. of Rh - 6 = -3 O.S. of Rh = +3

Thus, the central metal ion is Rhodium(III) .

Electronic Configuration of Rhodium(III)

A neutral rhodium atom (Rh, atomic number 45) has the ground-state electron configuration [Kr] 4d⁸ 5s¹.[1] To form the Rhodium(III) cation (Rh³⁺), it loses three electrons, typically the single 5s electron and two of the 4d electrons. This results in an electronic configuration of [Kr] 4d⁶ .

Ligand Field Theory and Electronic Structure

The electronic properties of the [Rh(NO₂)₆]³⁻ complex are best described by Ligand Field Theory (LFT). In this octahedral complex, the six nitro ligands create an electrostatic field that splits the five degenerate d-orbitals of the Rh³⁺ ion into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).

The nitro ligand (NO₂⁻) is a strong-field ligand, meaning it causes a large energy separation between the t₂g and e_g orbitals. This energy gap is known as the ligand field splitting energy (Δ_o). For 4d transition metals like rhodium, Δ_o is inherently larger than for their 3d counterparts.

For a d⁶ ion like Rh³⁺, the large Δ_o value dictates that it is more energetically favorable for the electrons to pair up in the lower t₂g orbitals rather than occupying the higher e_g orbitals. This results in a low-spin electronic configuration.

The six d-electrons of Rh³⁺ fully occupy the t₂g orbitals, leading to the configuration (t₂g)⁶(e_g)⁰ . As all electrons are paired, the complex is diamagnetic .

Quantitative Data Summary

The following tables summarize the key structural and spectroscopic parameters for Potassium Hexanitrorhodate(III) and its constituent anion.

Table 1: Crystallographic and Structural Data

| Parameter | Value |

| Chemical Formula | K₃[Rh(NO₂)₆] |

| Crystal System | Typically Cubic[2] |

| Coordination Geometry | Octahedral |

| Rh-N Bond Length (Å) | ~2.051 |

| N-O Bond Length (Å) | ~1.237 |

| O-N-O Bond Angle (°) | ~119.0* |

| Note: Detailed refinement data for the potassium salt is limited; values are based on the [Rh(NO₂)₆]³⁻ anion in a mixed ammonium-sodium salt structure.[2] |

Table 2: Spectroscopic Data

| Technique | Parameter | Typical Value / Range | Reference / Comment |

| XPS | Rh 3d₅/₂ Binding Energy (eV) | 308.1 - 308.8 | Consistent with Rh(III) in an oxide or similar chemical environment.[3][4][5] |

| UV-Visible | d-d Transitions | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | Specific λ_max values are not readily available in the literature. The analogous [Co(NO₂)₆]³⁻ absorbs at 358 nm, suggesting Rh(III) will be at a shorter wavelength due to larger Δ_o.[6] |

| IR Spectroscopy | ν_as(NO₂) (cm⁻¹) | ~1395 - 1406 | Asymmetric N-O stretch, characteristic of N-bonded nitro group.[7] |

| IR Spectroscopy | ν_s(NO₂) (cm⁻¹) | ~1300 - 1312 | Symmetric N-O stretch.[7] |

| Raman Spectroscopy | δ(NO₂) (cm⁻¹) | ~810 - 816 | O-N-O bending (scissoring) mode.[7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize K₃[Rh(NO₂)₆] are provided below.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and confirm the +3 oxidation state of rhodium.

Methodology:

-

Sample Preparation: A small amount of the powdered K₃[Rh(NO₂)₆] sample is mounted onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape. The sample should be a fine, homogeneous powder to ensure a uniform surface.

-

Instrumentation: The analysis is performed in an XPS system equipped with a monochromatic Al Kα X-ray source (1486.7 eV) under UHV conditions (<10⁻⁹ Torr).

-

Data Acquisition:

-

A wide survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

-

High-resolution scans are then performed over the Rh 3d, K 2p, O 1s, and N 1s regions with a low pass energy (e.g., 20 eV) to achieve high energy resolution.

-

-

Data Analysis:

-

The binding energy scale is calibrated by setting the adventitious Carbon 1s peak to 285.0 eV.

-

The high-resolution Rh 3d spectrum is analyzed. The spectrum will show a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components.

-

The binding energy of the Rh 3d₅/₂ peak is compared to literature values for known rhodium compounds to confirm the Rh(III) oxidation state.[4][8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the d-d electronic transitions and determine the ligand field splitting energy (Δ_o).

Methodology:

-

Sample Preparation: A dilute aqueous solution of K₃[Rh(NO₂)₆] is prepared using deionized water. The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0 AU, typically around 10⁻³ to 10⁻⁴ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A pair of matched quartz cuvettes (1 cm path length) are required.

-

Data Acquisition:

-

One cuvette is filled with deionized water (the blank) and the other with the sample solution.

-

A baseline correction is performed with the blank in both beams.

-

The absorption spectrum of the sample is recorded over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

The wavelengths of maximum absorbance (λ_max) corresponding to the spin-allowed d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) are identified.

-

The molar absorptivity (ε) for each peak is calculated using the Beer-Lambert law (A = εlc).

-

The energies of these transitions are used to calculate the ligand field splitting parameter (Δ_o) and Racah interelectronic repulsion parameters.

-

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify the vibrational modes of the [Rh(NO₂)₆]³⁻ complex, confirming the N-coordination of the nitro ligands.

Methodology (FTIR):

-

Sample Preparation: The solid sample is prepared as a KBr pellet. Approximately 1-2 mg of K₃[Rh(NO₂)₆] is finely ground with ~100 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber is collected and automatically subtracted.

Methodology (Raman):

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed under a Raman microscope. A laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed to the spectrometer. The spectrum is recorded as Raman shift (cm⁻¹) relative to the excitation line.

Data Analysis: The positions and relative intensities of the peaks in both spectra are analyzed. Key peaks to identify include the symmetric (ν_s) and asymmetric (ν_as) N-O stretching modes and the Rh-N stretching mode, which confirm the structure and bonding within the complex anion.[7]

Mandatory Visualization

The following diagram illustrates the logical relationship between the constituent parts of Potassium hexanitrorhodate(III) and its resulting electronic properties.

Caption: Logical workflow from constituent ions to the final compound and its key electronic properties.

References

- 1. americanelements.com [americanelements.com]

- 2. Potassium hexanitrorhodate(III) | 17712-66-2 | Benchchem [benchchem.com]

- 3. Rhodium | XPS Periodic Table | Thermo Fisher Scientific - SE [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. Rhodium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Solved Absorption maxima values for the most intense peaks | Chegg.com [chegg.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Rhodium [xpsfitting.com]

Application Notes and Protocols: Potassium Hexanitrorhodate(III) as a Precursor for Rhodium Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) as a precursor for the synthesis of heterogeneous rhodium catalysts. Detailed protocols for catalyst preparation and application in key organic transformations, namely hydrogenation and hydroformylation, are presented.

Introduction

Potassium hexanitrorhodate(III) is a stable, solid rhodium(III) coordination complex that serves as an excellent precursor for the preparation of highly dispersed supported rhodium catalysts.[1] Its utility lies in its well-defined stoichiometry and its ability to be readily decomposed to form rhodium metal nanoparticles on a variety of support materials. The resulting catalysts exhibit high activity and selectivity in a range of important chemical reactions, including hydrogenation and hydroformylation, which are pivotal in pharmaceutical and fine chemical synthesis.

Catalyst Preparation: Supported Rhodium Nanoparticles

The general methodology for preparing supported rhodium catalysts from potassium hexanitrorhodate(III) involves three key steps: impregnation of a support material, thermal decomposition (calcination) of the precursor, and reduction to metallic rhodium.

Experimental Protocol: Preparation of 1 wt% Rh/Al₂O₃ Catalyst

This protocol details the preparation of a 1 wt% rhodium on alumina catalyst, a commonly used support material.

Materials:

-

Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

-

γ-Alumina (γ-Al₂O₃), high surface area (e.g., 150-200 m²/g)

-

Deionized water

-

Rotary evaporator

-

Tube furnace

-

Hydrogen gas (H₂), high purity

-

Nitrogen gas (N₂), high purity

Procedure:

-

Impregnation:

-

Calculate the required amount of K₃[Rh(NO₂)₆] to achieve a 1 wt% rhodium loading on the desired mass of γ-Al₂O₃.

-

Dissolve the calculated amount of K₃[Rh(NO₂)₆] in a volume of deionized water equivalent to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).

-

Add the γ-Al₂O₃ support to the precursor solution and mix thoroughly to ensure uniform wetting.

-

Remove the solvent using a rotary evaporator at 60-80 °C until a free-flowing powder is obtained.

-

-

Drying:

-

Dry the impregnated support in an oven at 110-120 °C for 12-16 hours to remove residual water.

-

-

Calcination (Thermal Decomposition):

-

Place the dried powder in a quartz tube within a tube furnace.

-

Heat the sample under a flow of dry air or nitrogen. A typical calcination program involves ramping the temperature at 5-10 °C/min to a final temperature of 300-500 °C and holding for 2-4 hours. This step decomposes the hexanitrorhodate complex.

-

-

Reduction:

-

After calcination and cooling to room temperature under nitrogen, switch the gas flow to a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂).

-

Heat the sample to a reduction temperature of 300-500 °C at a ramp rate of 5 °C/min and hold for 2-4 hours to reduce the rhodium oxide species to metallic rhodium nanoparticles.

-

Cool the catalyst to room temperature under a nitrogen flow before passivation or use.

-

Catalyst preparation workflow.

Application in Catalytic Hydrogenation

Supported rhodium catalysts are highly effective for the hydrogenation of various functional groups. A common model reaction to evaluate catalyst performance is the selective hydrogenation of styrene to ethylbenzene.

Experimental Protocol: Hydrogenation of Styrene

Materials:

-

1 wt% Rh/Al₂O₃ catalyst

-

Styrene

-

Ethanol (solvent)

-

High-pressure autoclave reactor equipped with magnetic stirring, gas inlet, and sampling port

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactor Setup:

-

Add the desired amount of the 1 wt% Rh/Al₂O₃ catalyst to the autoclave.

-

Add the styrene substrate and ethanol solvent.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

-

Reaction:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).

-

Heat the reactor to the reaction temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Analyze the product mixture to determine conversion and selectivity to ethylbenzene.

-

Hydrogenation experimental workflow.

Representative Catalytic Performance Data

The following table summarizes typical performance data for supported rhodium catalysts in the hydrogenation of styrene. (Note: Data is representative of low-loading supported Rh catalysts and may not be specific to catalysts derived from K₃[Rh(NO₂)₆]).

| Catalyst | Substrate | Temp. (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Ethylbenzene (%) | Reference |

| 0.5% Rh/Al₂O₃ | Styrene | 70 | 20 | >99 | >98 | [2][3] |

| 1% Rh/SiO₂ | Styrene | 80 | 25 | >99 | >97 | [4] |